molecular formula C14H17N5O B2363390 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034605-69-9

2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Katalognummer: B2363390
CAS-Nummer: 2034605-69-9
Molekulargewicht: 271.324
InChI-Schlüssel: ZFEWWASJGJALEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound features a cyclopropyl group, a pyrazine ring, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a pyrazine derivative in the presence of a suitable base.

    Cyclopropyl group addition: The cyclopropyl group is introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Acetamide formation: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. For example, as a glutaminase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This inhibition can disrupt cellular metabolism and has been shown to reduce the growth of certain cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    BPTES: Another glutaminase inhibitor with a different chemical structure.

    CB-839: A potent glutaminase inhibitor with a similar mechanism of action but different molecular structure.

Uniqueness

2-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to its specific combination of a cyclopropyl group, pyrazine ring, and pyrazole ring, which contribute to its distinct chemical and biological properties. Its reduced number of rotatable bonds and improved stability compared to other inhibitors make it a promising candidate for further research and development .

Biologische Aktivität

Overview

2-Cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, including a cyclopropyl group, a pyrazine ring, and a pyrazole moiety. These features contribute to its potential therapeutic applications, particularly as an enzyme inhibitor in cancer treatment.

Chemical Structure and Properties

The molecular formula of the compound is C12_{12}H15_{15}N5_{5}O, with a molecular weight of 229.28 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

The primary mechanism of action for this compound involves its role as a glutaminase inhibitor . By binding to the active site of the glutaminase enzyme, it prevents the conversion of glutamine to glutamate, disrupting metabolic pathways essential for cancer cell proliferation and survival. This inhibition has been shown to reduce the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has demonstrated efficacy against various tumor cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate metabolic pathways makes it particularly promising in the context of cancer therapy.

Enzyme Inhibition

In addition to its role as a glutaminase inhibitor, this compound has been investigated for its potential to inhibit other enzymes involved in cancer metabolism. The specific interactions and inhibition constants (IC50_{50}) are critical for understanding its efficacy relative to other known inhibitors.

Comparative Analysis

Compound NameStructureMechanism of ActionIC50_{50} (nM)Reference
This compoundStructureGlutaminase InhibitorTBD
BPTESStructureGlutaminase Inhibitor1000
CB-839StructureGlutaminase Inhibitor50

Case Studies

  • In vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC50_{50} value in the low micromolar range, suggesting potent anticancer activity.
  • Mechanistic Insights : Further investigations revealed that the compound not only inhibits glutaminase but also affects downstream signaling pathways associated with cell survival and proliferation, such as the PI3K-Akt-mTOR pathway.

Eigenschaften

IUPAC Name

2-cyclopropyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(9-11-1-2-11)17-6-8-19-7-3-12(18-19)13-10-15-4-5-16-13/h3-5,7,10-11H,1-2,6,8-9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEWWASJGJALEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.